2,6-Dibromobenzaldehyde
Overview
Description
2,6-Dibromobenzaldehyde is an organic compound with the molecular formula C7H4Br2O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its off-white crystalline appearance and is used as an intermediate in organic synthesis .
Scientific Research Applications
2,6-Dibromobenzaldehyde has a wide range of applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Safety and Hazards
2,6-Dibromobenzaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
This compound is primarily used as a research compound .
Result of Action
As a research compound, it may be used to study the effects of brominated aromatic compounds on various biological systems .
Action Environment
The action, efficacy, and stability of 2,6-Dibromobenzaldehyde can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Its efficacy and action could also be influenced by the pH and the presence of other compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromobenzaldehyde can be synthesized through various methods. One common method involves the selective bromination of benzenesulfonic acid, followed by substitution reactions . Another method includes the bromination of benzaldehyde derivatives under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine and iron powder as reagents. The process typically includes the reduction of o-nitrobenzaldehyde to o-aminobenzaldehyde, followed by bromination .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dibromobenzoic acid.
Reduction: Reduction reactions can convert it to 2,6-dibromobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: 2,6-Dibromobenzoic acid.
Reduction: 2,6-Dibromobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Comparison with Similar Compounds
- 2,4,6-Tribromobenzaldehyde
- 2,6-Dibromobenzoic acid
- 2,6-Dibromophenethanol
- 2,6-Dibromo-4-methylbenzaldehyde
Comparison: 2,6-Dibromobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzaldehydes. For example, 2,4,6-Tribromobenzaldehyde has three bromine atoms, leading to different chemical behavior and applications .
Properties
IUPAC Name |
2,6-dibromobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYNSAUGVGAOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505654 | |
Record name | 2,6-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67713-23-9 | |
Record name | 2,6-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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